2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Advanced Chemical Systems
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged structure" or "drug prejudice" scaffold in medicinal chemistry. nih.govnih.govnih.gov This status is attributed to its frequent appearance in molecules exhibiting a wide array of pharmacological activities. nih.govresearchgate.net The scaffold's ability to interact with various biological targets has led to its incorporation into several commercially successful drugs. Notable examples include Zolpidem, used for treating insomnia; Alpidem, an anxiolytic agent; and Zolimidine, a gastroprotective drug. nih.govresearchgate.netnanobioletters.com
The significance of the imidazo[1,2-a]pyridine scaffold extends across a broad spectrum of therapeutic areas. Derivatives have demonstrated potent activities, including:
Anticancer researchgate.netresearchgate.net
Antiviral researchgate.netresearchgate.net
Antimicrobial and Antibacterial bio-conferences.orgresearchgate.net
Antimycobacterial, including against multidrug-resistant tuberculosis (MDR-TB) nih.govresearchgate.net
Anti-inflammatory nanobioletters.comresearchgate.net
Anticonvulsant researchgate.net
Antidiabetic researchgate.net
Beyond medicine, these compounds are valuable in materials science, for instance, in the production of high-performance dispersed dyes, owing to their unique chemical and photophysical properties. bio-conferences.orgijrpr.com The π-conjugated bicyclic structure often imparts fluorescence with excellent quantum yields, making these derivatives useful for biomedical imaging and photovoltaic applications. ijrpr.com The ongoing research into this scaffold continues to yield novel compounds with potential applications in treating a multitude of conditions and advancing material technologies. bio-conferences.orgresearchgate.net
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold This table is interactive and allows for sorting.
| Drug Name | Primary Therapeutic Use |
|---|---|
| Zolpidem | Insomnia / Sedative-hypnotic |
| Alpidem | Anxiolytic |
| Zolimidine | Peptic Ulcer / Gastroprotective |
| Saripidem | Anxiolytic |
| Olprinone | Cardiotonic |
| Minodronic Acid | Osteoporosis |
Data sourced from references nih.govresearchgate.netnanobioletters.com.
Scope of Research on 2-(4-Bromophenyl)imidazo[1,2-a]pyridine within Heterocyclic Chemistry
Within the vast family of imidazo[1,2-a]pyridine derivatives, This compound serves as a significant subject of research, primarily as a key intermediate and building block for the synthesis of more complex, functionalized molecules. The presence of a bromine atom on the phenyl ring at the 2-position offers a reactive site for further chemical modifications, particularly through cross-coupling reactions.
The synthesis of this compound is typically achieved through the classical cyclization of 2-aminopyridine (B139424) with a corresponding α-bromo carbonyl compound, in this case, 4-bromophenacyl bromide. nanobioletters.comrdd.edu.iq Researchers have developed various catalytic systems to improve the efficiency, yield, and environmental footprint of this reaction. For instance, one efficient method employs a copper silicate (B1173343) heterogeneous catalyst in ethanol (B145695), which offers advantages like short reaction times and high yields. nanobioletters.com
Research on this specific compound has led to its use in creating novel derivatives with targeted biological activities. For example, it has been used as a precursor to synthesize this compound-3-carbaldehyde. rdd.edu.iq This aldehyde derivative then serves as a building block for constructing chalcones and subsequently pyrazole (B372694) derivatives, which have been investigated for their anti-breast cancer properties. rdd.edu.iq In another study, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were developed as potent anti-tuberculosis agents, with the lead compound in the series featuring the 4-bromo-substituted phenyl group (R = 4-Br), demonstrating excellent activity against drug-sensitive Mycobacterium tuberculosis. nih.gov
The fundamental physicochemical properties of this compound have been well-characterized, providing a solid foundation for its application in synthetic chemistry.
Table 2: Physicochemical Properties of this compound This table is interactive and allows for sorting.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Melting Point | 216-220 °C |
| Appearance | Solid, White to Light yellow to Light orange powder/crystal |
| CAS Number | 34658-66-7 |
| λmax | 324nm (in Ethanol) |
Data sourced from references sigmaaldrich.comchemicalbook.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUOGFRIHABDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347590 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34658-66-7 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Several established methods are employed for the synthesis of the this compound core. These routes often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring.
Cyclocondensation Reactions with α-Haloketones and Related Equivalents
The most classical and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. For the target compound, this involves the reaction of 2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone. nanobioletters.comrsc.org This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) system.
A variety of catalysts and reaction conditions have been developed to improve the efficiency and yield of this transformation. nanobioletters.com These include both traditional heating and non-conventional methods like microwave and ultrasound irradiation. nanobioletters.com The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), has been shown to serve as a recyclable "green" solvent, promoting the reaction with accelerated rates and improved yields. researchgate.net
Table 1: Examples of Cyclocondensation Reactions
| Reactant A | Reactant B | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Bromo-1-(4-bromophenyl)ethanone | Copper Silicate (B1173343) / Ethanol (B145695) | Reflux | High | nanobioletters.com |
| 2-Aminopyridine | α-Bromoketones | DBU / Aqueous Ethanol | Room Temperature | 65-94% | researchgate.netresearchgate.net |
| 2-Aminopyridine | α-Bromoketones | [BMIM]BF4 | Room Temperature | Improved Yields | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single pot to form a final product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable three-component reaction (3CR) used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize the specific title compound, 4-bromobenzaldehyde (B125591) would be a key starting material. The reaction can be catalyzed by Lewis acids or Brønsted acids. mdpi.combohrium.com
Another multicomponent approach involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. beilstein-journals.orgorganic-chemistry.org
Table 2: Multicomponent Reaction Approaches
| Reaction Type | Components | Catalyst/Conditions | Relevance to Target Compound | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | NH4Cl or p-TsOH / MeOH | Use of 4-bromobenzaldehyde as the aldehyde component. | mdpi.com |
| Copper-Catalyzed 3-Component Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI / NaHSO4·SiO2 | A versatile method for 2-aryl imidazo[1,2-a]pyridines. | beilstein-journals.orgorganic-chemistry.org |
Tandem Reaction Approaches
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, provide a powerful strategy for building molecular complexity. The synthesis of imidazo[1,2-a]pyridines can be achieved through various tandem processes. nih.gov
One such approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes. nih.govresearchgate.net This process proceeds through a cascade of inter- and intramolecular aza-Michael additions. researchgate.net Another strategy involves a one-pot, three-component tandem reaction employing a copper catalyst to generate pyrazolo-imidazo[1,2-a]pyridine molecular conjugates. nih.gov While not directly yielding the title compound, these methods highlight the potential of tandem strategies in constructing the core imidazo[1,2-a]pyridine structure.
Oxidative Coupling Methods
Oxidative coupling reactions have emerged as a powerful, modern alternative for the synthesis of imidazo[1,2-a]pyridines. These methods often start from more readily available precursors than α-haloketones, such as acetophenones or terminal alkynes.
A common approach is the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones. organic-chemistry.org To produce this compound, this reaction would utilize 2-aminopyridine and 4-bromoacetophenone. organic-chemistry.org The reaction often uses air or another oxidant and is compatible with a broad range of functional groups. organic-chemistry.orgresearchgate.net
Metal-free oxidative coupling reactions have also been developed. Iodine-mediated or catalyzed reactions are prominent, reacting 2-aminopyridines with either aryl methyl ketones or aromatic terminal alkynes. researchgate.netrsc.orgtci-thaijo.org For instance, an ultrasound-assisted reaction of 4-bromoacetophenone and 2-aminopyridine in the presence of iodine and an ionic liquid has been reported to produce the target compound. tci-thaijo.org
Table 3: Oxidative Coupling Methods
| Reactants | Catalyst/Oxidant | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, 4-Bromoacetophenone | CuI / Air | Aerobic | Direct use of ketones. | organic-chemistry.org |
| 2-Aminopyridine, 4-Bromoacetophenone | Iodine / [BMIM]BF4 | Ultrasound irradiation (40 kHz) | Mild conditions, provides pale yellow solid. | tci-thaijo.org |
| 2-Aminopyridine, Aromatic Terminal Alkynes | Iodine | - | Transition-metal free. | rsc.org |
| 2-Aminopyridines, Ketones | HI (catalytic) | Electrochemical, undivided cell | Environmentally benign, no external chemical oxidants. | rsc.org |
Catalytic Approaches in the Synthesis of this compound
Catalysis is central to many of the modern synthetic methods for preparing the imidazo[1,2-a]pyridine scaffold, offering improvements in efficiency, selectivity, and environmental impact.
Transition Metal-Catalyzed Syntheses
Transition metals, particularly copper and palladium, are extensively used in the synthesis of this compound. beilstein-journals.org
Copper Catalysis: Copper catalysts are versatile and widely employed in various synthetic strategies.
Cyclocondensation: Copper silicate has been used as an efficient, reusable heterogeneous catalyst for the reaction of 2-aminopyridine and 2-bromo-1-(4-bromophenyl)ethanone in ethanol. nanobioletters.com
Oxidative Coupling: Copper(I) iodide (CuI) is a common catalyst for the aerobic oxidative coupling of 2-aminopyridines and acetophenones. organic-chemistry.org Heterogeneous systems like titania-supported copper(II) chloride (CuCl₂/nano TiO₂) have also been reported, allowing for catalyst recyclability. beilstein-journals.org
Multicomponent Reactions: CuI is effective in catalyzing the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. beilstein-journals.orgorganic-chemistry.org Copper(II) triflate (Cu(OTf)₂) has been used for the coupling of α-diazoketones with 2-aminopyridines. researchgate.net
Palladium Catalysis: Palladium catalysts are also valuable, particularly in cross-coupling and cyclization reactions. beilstein-journals.org While many examples focus on further functionalization of the imidazo[1,2-a]pyridine ring, Pd(II) has been used in cyclization reactions to form the core structure. acs.org Metal-carbene complexes of both Pd(II) and Cu(I) have been utilized in one-pot processes to prepare functionalized imidazo[1,2-a]pyridines. beilstein-journals.org
Other Metals: Gold and iron catalysts have also been reported for the synthesis of the imidazo[1,2-a]pyridine scaffold. nanobioletters.comnih.gov For example, iron(II)-catalyzed tandem coupling of nitroolefins and 2-aminopyridines provides a route to these heterocycles. nih.gov
Table 4: Summary of Transition Metal Catalysts
| Metal | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Copper (Cu) | CuI, CuCl₂/nano TiO₂, Copper Silicate, Cu(OTf)₂ | Cyclocondensation, Oxidative Coupling, Multicomponent Reactions | nanobioletters.comresearchgate.netbeilstein-journals.orgorganic-chemistry.org |
| Palladium (Pd) | Pd(II) complexes | Cyclization | nanobioletters.combeilstein-journals.orgacs.org |
| Gold (Au) | Gold nanoparticles | Cyclocondensation | nanobioletters.com |
| Iron (Fe) | Fe(II) salts | Tandem Coupling | nih.gov |
Metal-Free Catalysis and Oxidative Strategies
To circumvent the costs and potential toxicity associated with metal catalysts, several metal-free synthetic routes have been developed. A notable one-pot synthesis of this compound involves the reaction of 4-bromoacetophenone and 2-aminopyridine with iodine in the presence of an ionic liquid, [BMIM]BF₄, under ultrasound irradiation. tci-thaijo.org This method proceeds at a relatively low temperature and provides the desired product in good yield after purification. tci-thaijo.org
Other metal-free strategies include catalyst-free condensation of 2-aminopyridine with halogenated carbonyl compounds by simply refluxing in a suitable solvent like ethanol. nih.govacs.org Additionally, carbocatalysts such as graphene oxide have been shown to promote the condensation of 2-aminopyridines with acetophenones and thiols to generate the imidazo[1,2-a]pyridine scaffold. nih.govacs.org
Table 2: Metal-Free Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | 2-Aminopyridine | Iodine / [BMIM]BF₄ | Ultrasound, 30-45°C | 1-3 hours | 82 |
Data from a study on ultrasound-assisted, iodine-promoted synthesis. tci-thaijo.org
Green Chemistry Approaches in Synthesis
Green chemistry principles, which aim to reduce waste and avoid hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. sioc-journal.cn These approaches often involve the use of environmentally benign solvents like water, solvent-free conditions (mechanochemistry), or energy-efficient methods like microwave irradiation. iosrjournals.orgscielo.br
Performing organic reactions in water is a key goal of green chemistry. A highly efficient, metal-free synthesis of imidazo[1,2-a]pyridines has been reported that occurs in water under ambient conditions. rsc.org This method involves the NaOH-promoted cycloisomerization of N-propargylpyridinium intermediates, which can be formed from 2-aminopyridine, and provides quantitative yields in minutes, even on a gram scale. rsc.org
Another green approach utilizes microwave irradiation to synthesize imidazo[1,2-a]pyridines in an aqueous medium. iosrjournals.org A mixture of 2-aminopyridine and the appropriate phenacyl bromide derivative is subjected to microwave irradiation, leading to the formation of the desired products in good to excellent yields within minutes. iosrjournals.org This method is simple, rapid, and environmentally friendly. iosrjournals.org
Solvent-Free Conditions
In a move towards more environmentally benign synthesis, methods have been developed that proceed without a solvent. The neat reaction of a 2-aminopyridine with an α-haloketone can be carried out under catalyst- and solvent-free conditions, often with gentle heating. For instance, the reaction between α-bromoacetophenone and 2-aminopyridine has been shown to achieve a 91% yield when heated to 60°C for just 20 minutes without any solvent. This approach offers significant advantages in terms of reduced waste, cost, and simplified work-up procedures.
Microwave-Assisted Synthesis
The application of microwave irradiation has dramatically accelerated the synthesis of imidazo[1,2-a]pyridines. rsc.org This technique often leads to remarkably short reaction times and high yields. For example, the condensation of phenacyl bromides with 2-aminopyridine can be completed in as little as 60 seconds with yields ranging from 24% to 99%. rsc.org Microwave-assisted synthesis can be performed under solvent-free conditions or in the presence of a catalyst, such as an ionic liquid like 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, which also facilitates a green approach. nanobioletters.com
Mechanochemical Synthesis
Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a solvent-free and often room-temperature alternative for the synthesis of imidazo[1,2-a]pyridines. Techniques such as manual grinding in a mortar and pestle or automated grinding in a ball mill or vortex mixer are employed. The reaction of 2-bromoacetophenone (B140003) and 2-aminopyridine via manual grinding for 30 minutes has afforded the product in a 77% yield. A similar reaction using a vortex mixer at 700 rpm was complete in just 10 minutes. These methods are notable for their energy efficiency and minimal waste generation.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Synthesis
| Method | Typical Conditions | Reaction Time | Reported Yield |
|---|---|---|---|
| Solvent-Free | Neat reactants, 60°C | ~20 min | ~91% |
| Microwave-Assisted | Microwave irradiation (solvent-free or with catalyst) | 1-20 min | Up to 99% |
| Mechanochemical | Manual grinding or vortex mixing at room temperature | 10-30 min | ~77% |
Biocatalytic Transformations
The use of enzymes as catalysts in organic synthesis represents a key pillar of green chemistry. The first biocatalytic synthesis of imidazo[1,2-a]pyridines was reported utilizing the enzyme Candida antarctica lipase (B570770) B (CALB). mdpi.com While specific details on the synthesis of this compound using this method are not extensively documented in the available literature, CALB is known to be a versatile and robust enzyme. mdpi.comsigmaaldrich.com It effectively catalyzes a wide range of organic reactions, often with high regio- and enantioselectivity under mild conditions. sigmaaldrich.com Its application in the cyclocondensation to form the imidazopyridine ring system highlights a promising and sustainable synthetic route. mdpi.com
Functionalization and Derivatization Strategies
Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. The inherent electronic properties of the fused ring system dictate the regioselectivity of these functionalization reactions.
Direct C-H Functionalization via Radical Reactions
Direct C-H functionalization is a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. rsc.org Radical reactions have emerged as a prominent method for this purpose. rsc.org Research has shown that the C3 position of the imidazo[1,2-a]pyridine ring is the most susceptible to radical attack due to its high electron density. mdpi.com
Various radical species can be introduced at the C3 position through transition-metal catalysis, metal-free oxidation, or photoredox catalysis. rsc.org For instance, visible light-promoted reactions can be used for perfluoroalkylation or the introduction of aminoalkyl groups. mdpi.com These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly valuable for late-stage functionalization. mdpi.com
Regioselective Substitution and Modifications
The imidazo[1,2-a]pyridine nucleus exhibits distinct regions of reactivity, allowing for predictable and regioselective modifications.
Substitution at the C3 Position: The C3 carbon is the most nucleophilic position and is readily susceptible to electrophilic substitution. Halogenation, such as iodination using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP), occurs selectively at this site. acs.org This C3-halogenated intermediate is a versatile handle for further cross-coupling reactions.
Ortho C-H Functionalization of the 2-Aryl Group: The nitrogen atom (N-1) of the imidazole ring can act as a directing group in metal-catalyzed reactions. This allows for the selective functionalization of the ortho C-H bonds of the 2-(4-bromophenyl) substituent. nih.gov This strategy enables the introduction of various functional groups onto the phenyl ring, providing a route to a wide array of derivatives that would be difficult to access otherwise. nih.gov
Modifications of the Pyridine Ring: While less common than modifications at the C3 or the 2-aryl positions, functionalization of the six-membered pyridine ring is also possible, allowing for a greater diversification of the core structure.
Table 2: Regioselectivity in the Functionalization of 2-Arylimidazo[1,2-a]pyridines
| Position | Type of Reaction | Key Features |
|---|---|---|
| C3 | Electrophilic Substitution, Radical Reactions | Most electron-rich and reactive site on the heterocyclic core. |
| ortho-position of 2-phenyl ring | Directed C-H Functionalization | Directed by the N-1 atom of the imidazole ring using a metal catalyst. |
| Pyridine Ring (C5-C8) | Various substitutions | Allows for modification of the pyridine part of the scaffold. |
Synthesis of Imidazo[1,2-a]pyridine-Chalcone Conjugates
The synthesis of chalcone (B49325) conjugates of this compound is a multi-step process that culminates in a Claisen-Schmidt condensation. This pathway begins with the formylation of the C3 position, followed by condensation with substituted acetophenones to yield the target chalcones.
The initial and crucial step is the introduction of an aldehyde group at the C3 position of the this compound core. This is typically achieved through the Vilsmeier-Haack reaction. In this reaction, the starting heterocycle is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperatures, which is then gently heated. Following an aqueous work-up, 3-formyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine is obtained as the key intermediate.
With the C3-aldehyde in hand, the final chalcone structure is assembled via a base-catalyzed Claisen-Schmidt condensation. nih.govuantwerpen.be The aldehyde intermediate is reacted with a variety of substituted acetophenones in the presence of a base, such as aqueous sodium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at room temperature, leading to the formation of the α,β-unsaturated ketone system characteristic of chalcones. nih.gov This method allows for the creation of a library of chalcone derivatives by varying the substituents on the acetophenone (B1666503) reactant. nih.govresearchgate.net
Table 1: Synthesis of this compound-Chalcone Conjugates
Incorporation into Mannich Bases and Alkyne Derivatives
The nucleophilic character of the C3 position of the imidazo[1,2-a]pyridine ring is further exploited in the synthesis of Mannich bases and for the introduction of alkyne functionalities.
Mannich bases are β-amino-carbonyl compounds, but in the context of heteroaromatics, the term is often extended to compounds resulting from the aminomethylation of an active position. A modern and efficient method to synthesize C3-aminomethylated imidazo[1,2-a]pyridines is the aza-Friedel-Crafts reaction. nih.gov This is a three-component reaction involving the imidazo[1,2-a]pyridine, an aldehyde, and a secondary amine. nih.govresearchgate.net
The reaction is catalyzed by a Lewis acid, such as yttrium(III) triflate (Y(OTf)₃), and proceeds by heating the three components (e.g., this compound, an aromatic aldehyde, and a cyclic amine like morpholine (B109124) or piperidine) in a suitable solvent like toluene. nih.gov The mechanism involves the initial formation of an iminium ion from the aldehyde and the secondary amine, which is catalyzed by the Lewis acid. The electron-rich C3 position of the imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final C3-alkylated Mannich base product. nih.govresearchgate.net This one-pot reaction is valued for its atom economy and ability to generate molecular complexity efficiently. nih.gov
Table 2: Synthesis of C3-Aminomethylated Imidazo[1,2-a]pyridines
The introduction of an alkyne group onto the imidazo[1,2-a]pyridine scaffold is most commonly accomplished using palladium-catalyzed cross-coupling chemistry, specifically the Sonogashira reaction. libretexts.orgwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org
To prepare an alkyne derivative of this compound at the C3 position, a two-step sequence is necessary. First, the C3 position must be halogenated, typically through bromination using a reagent like N-bromosuccinimide (NBS), to create a reactive handle for the coupling reaction. This yields 3-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
In the second step, this C3-bromo derivative is subjected to Sonogashira coupling conditions. scirp.org The reaction involves a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diethylamine), which also often serves as the solvent. libretexts.orgscirp.org The 3-bromo-imidazo[1,2-a]pyridine is reacted with a terminal alkyne (e.g., phenylacetylene (B144264) or trimethylsilylacetylene) under these conditions to afford the corresponding C3-alkynyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine derivative. This method is highly versatile, allowing for the introduction of a wide range of substituted alkyne moieties.
Compound Index
Biological and Pharmacological Research Applications
Anticancer Research and Mechanisms
The fight against cancer is a primary area of investigation for imidazo[1,2-a]pyridine (B132010) derivatives. These compounds have shown promise due to their ability to inhibit the proliferation and migration of various cancer cells. nih.gov
Research has highlighted that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways that are often dysregulated in cancer. nih.gov One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.gov The abnormal activation of this pathway is a major factor in the development and progression of many tumors. nih.gov Certain imidazo[1,2-a]pyridine-based compounds have been designed as potent inhibitors of PI3Kα, a key component of this pathway. nih.gov
Furthermore, these compounds are known to interfere with the MAPK signaling pathway, which is also involved in cancer development. nih.gov In some instances, treatment with imidazo[1,2-a]pyridine derivatives has led to the increased activation of JNK and p38, components of the MAPK pathway, suggesting a complex regulatory role. nih.gov Studies have also indicated that these compounds can induce cell cycle arrest, a crucial mechanism for halting cancer progression. nih.gov For example, an imidazo[1,2-a]pyridine compound designated as IP-5 was found to cause cell cycle arrest by increasing the levels of p53 and p21 proteins in breast cancer cells. nih.gov This leads to arrests at both the G0/G1 and G2/M phases of the cell cycle. nih.gov
The cytotoxic effects of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and its derivatives have been evaluated against a variety of cancer cell lines. In a study involving the HCC1937 breast cancer cell line, novel imidazo[1,2-a]pyridine compounds, referred to as IP-5 and IP-6, demonstrated significant cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov Another compound, IP-7, showed a lesser but still notable effect with an IC50 of 79.6µM. nih.gov These compounds were also shown to reduce the survival rate of HCC1937 cells in clonogenic assays. nih.gov
| Compound | Cell Line | IC50 Value |
|---|---|---|
| IP-5 | HCC1937 (Breast Cancer) | 45µM nih.gov |
| IP-6 | HCC1937 (Breast Cancer) | 47.7µM nih.gov |
| IP-7 | HCC1937 (Breast Cancer) | 79.6µM nih.gov |
The aldehyde dehydrogenase (ALDH) family of enzymes, particularly the ALDH1A isoforms, are implicated in chemotherapy resistance and are markers for cancer stem-like cells. nih.gov High-grade serous ovarian cancer, a particularly deadly subtype, shows elevated expression of ALDH1A3. nih.gov Research efforts have focused on developing pan-ALDH1A inhibitors to be used as adjuncts to chemotherapy. nih.gov While direct studies on this compound's effect on ALDH are not specified, the broader class of nitrogen-containing heterocyclic compounds is under investigation for this purpose. The development of potent ALDH inhibitors could be a crucial strategy to overcome resistance to standard cancer treatments. nih.gov
Microtubule Affinity Regulating Kinase 4 (MARK4) is overexpressed in several cancers and plays a role in cancer cell survival, growth, and metastasis. nih.gov This makes MARK4 an attractive target for cancer therapy. nih.gov A series of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been designed and synthesized to target MARK4. nih.gov These compounds have demonstrated excellent potential for MARK4 inhibition. nih.govnih.gov Molecular docking studies and fluorescence quenching experiments have been used to understand the binding interactions and mechanism of action of these molecules on cancer cells, confirming their anticancer effects are achieved by inhibiting the MARK4 protein. nih.govnih.gov
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold is a versatile building block for the development of new antimicrobial agents. researchgate.net This class of compounds has shown a broad spectrum of activity against various pathogens.
Antifungal Properties
Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as antifungal agents. A study involving novel imine derivatives synthesized from 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde showed promising in vitro activity against several fungal strains. researchgate.net The antifungal efficacy of these compounds was evaluated against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net Other studies on different derivatives of imidazo[1,2-a]pyridine have also reported activity against fungi such as Aspergillus niger. researchgate.netafricaresearchconnects.com
Table 1: Antifungal Activity of this compound Derivatives
| Fungal Strain | Compound Type | Observation | Reference |
|---|---|---|---|
| Candida albicans | Imine derivative of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Promising in vitro activity | researchgate.net |
| Saccharomyces cerevisiae | Imine derivative of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Promising in vitro activity | researchgate.net |
| Aspergillus brasiliensis | Imine derivative of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Promising in vitro activity | researchgate.net |
Antiviral Applications
The imidazo[1,2-a]pyridine nucleus is recognized as a key structure in the development of antiviral agents. nanobioletters.com Research into specific derivatives has identified significant antiviral potential. For instance, a series of imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position were synthesized and tested for antiviral activity. nih.gov Certain compounds from this series demonstrated high activity against human cytomegalovirus (HCMV) and pronounced activity against the varicella-zoster virus (VZV). nih.gov The broad antiviral potential of the imidazopyridine scaffold is a subject of ongoing research. nih.gov
Antikinetoplastid Activities
Derivatives of the 2-phenyl-imidazo[1,2-a]pyridine structure have shown significant activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis (sleeping sickness) and leishmaniasis.
A structure-activity relationship (SAR) study of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives revealed potent antitrypanosomal activity. nih.gov The study highlighted that modifications at positions 2, 6, and 8 of the imidazopyridine ring are key to this activity. One derivative, compound 8 in the study, was found to be more potent against Trypanosoma brucei brucei than existing reference drugs, with an in vitro EC₅₀ value of 17 nM. nih.gov
Another study focused on quaternary salts of 2-phenylimidazo[1,2-a]pyridine, specifically those with guanylhydrazone and related functionalities at the 4'-position of the phenyl ring. nih.gov These compounds were found to be highly active against the blood stage of Trypanosoma rhodesiense in mice. nih.gov
Table 2: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine Derivatives
| Parasite | Compound Type | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Trypanosoma brucei brucei | 3-Nitroimidazo[1,2-a]pyridine derivative (compound 8) | EC₅₀ | 17 nM | nih.gov |
Neurological and Central Nervous System Applications
The imidazo[1,2-a]pyridine scaffold is the basis for several drugs targeting the central nervous system (CNS) and is a focal point of research for neurological disorders. nih.govnih.gov
Research in Neurological Disorders
Imidazopyridine-based compounds are being actively investigated as potential modulators for a variety of CNS-related diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. nih.gov The ability of these compounds to interact with a diverse range of molecular targets in the CNS, such as specific enzymes and receptors, makes them attractive candidates for drug development. nih.gov Research has explored their role as positive allosteric modulators of GABA-A receptors, which is a novel pharmacological strategy for addressing various neurological dysfunctions. nih.gov
Modulation of GABA and Benzodiazepine (B76468) Receptors
A significant area of research for 2-phenyl-imidazo[1,2-a]pyridine derivatives is their interaction with benzodiazepine receptors. Studies have shown that certain derivatives are potent and selective ligands for peripheral benzodiazepine receptors (PBRs), now known as the translocator protein (TSPO). nih.gov
In one study, three 2-phenyl-imidazo[1,2-a]pyridine derivatives were shown to potently inhibit the binding of a PBR-specific ligand, [³H]-PK 11195, to brain and ovary membranes. nih.gov In contrast, these same compounds had a substantially lower affinity for central benzodiazepine receptors, where they did not significantly affect [³H]-flunitrazepam binding. nih.gov Furthermore, these compounds showed minimal to no direct effect on GABA-evoked chloride currents in oocytes expressing human α1β2γ2S GABAA receptors. nih.gov Instead of direct GABA modulation, their mechanism appears to involve the stimulation of neurosteroid synthesis, which can, in turn, allosterically modulate GABAA receptor function. nih.gov
Other research has focused on synthesizing hybrids of imidazo[1,2-a]pyridine and avermectin, which have demonstrated high potency for binding at the benzodiazepine site of GABAA receptors, acting as positive allosteric modulators. nih.gov
Table 3: Binding Affinity of 2-Phenyl-imidazo[1,2-a]pyridine Derivatives at Benzodiazepine Receptors
| Compound | Receptor Target | Tissue Source | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| CB 34 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Cerebral Cortex | 0.4 ± 0.1 | nih.gov |
| CB 50 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Cerebral Cortex | 2.0 ± 0.2 | nih.gov |
| CB 54 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Cerebral Cortex | 2.5 ± 0.3 | nih.gov |
| CB 34 | Central Benzodiazepine Receptor | Cerebral Cortex | > 10,000 | nih.gov |
| CB 50 | Central Benzodiazepine Receptor | Cerebral Cortex | > 10,000 | nih.gov |
Other Biological Activities
The versatile imidazo[1,2-a]pyridine scaffold has been associated with a broad spectrum of other biological activities through various research endeavors. Studies on derivatives of this compound have revealed potential applications beyond those previously detailed.
Antibacterial Activity : Imine derivatives have demonstrated in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net
Antioxidant Properties : The same imine derivatives were also evaluated for their ability to scavenge free radicals, indicating antioxidant potential. researchgate.net
Anticancer Activity : The imidazo[1,2-a]pyridine core structure is found in compounds investigated for anticancer properties. nih.govnanobioletters.com For example, derivatives of the related imidazo[4,5-c]pyridin-2-one scaffold have been designed as Src family kinase inhibitors for potential use against glioblastoma. nih.gov
Anti-inflammatory Activity : The general scaffold is also recognized for its anti-inflammatory potential. nih.govnanobioletters.com
Anti-inflammatory and Analgesic Properties
The imidazo[1,2-a]pyridine core is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.govrdd.edu.iq Research into this class of compounds has demonstrated significant activity in various models of inflammation and pain. Although direct studies on the anti-inflammatory and analgesic effects of this compound are not extensively documented, research on analogous structures highlights the therapeutic potential of this chemical family.
For instance, a study on a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which are structurally related to the imidazo[1,2-a]pyridine core, investigated their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. One compound in this series, 3-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (3f), demonstrated selective inhibition of COX-2 over COX-1. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Molecular docking studies suggested that this compound binds to the active site of the COX-2 enzyme in a manner similar to the selective COX-2 inhibitor, celecoxib. researchgate.net
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
This table summarizes the in vitro inhibitory activity of a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity).
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3f (3-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine) | 21.8 | 9.2 | 2.37 |
Furthermore, other research has explored novel imidazo[1,2-a]pyridine derivatives for their anti-inflammatory effects. A recently synthesized compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines, with its effects enhanced when co-administered with curcumin. nih.gov The analgesic potential of the scaffold has also been confirmed in various animal models. rjpbr.com These findings collectively suggest that the this compound structure is a promising candidate for further investigation as an anti-inflammatory and analgesic agent.
Anti-ulcer Agents
Antidiabetic Research
The global rise in diabetes mellitus has spurred the search for novel therapeutic agents, and the imidazo[1,2-a]pyridine scaffold has emerged as a structure of interest in antidiabetic research. Although direct studies on the antidiabetic properties of this compound are not detailed in the available literature, research on closely related heterocyclic systems containing a bromophenyl moiety highlights the potential of this structural motif.
One area of focus is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which can help to control postprandial hyperglycemia. For example, a study on a series of pyrazolo[3,4-b]pyridine derivatives, which are structurally analogous to imidazo[1,2-a]pyridines, investigated their α-amylase inhibitory activity. Within this series, the precursor compound, ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, was synthesized and evaluated. mdpi.com This compound served as a starting point for the synthesis of further derivatives that showed promising inhibitory potential against the α-amylase enzyme. mdpi.com
Table 2: In Vitro α-Amylase Inhibitory Activity of a Bromophenyl-Substituted Pyrazolo[3,4-b]pyridine Derivative
This table presents the α-amylase inhibitory activity of a pyrazolo[3,4-b]pyridine derivative containing a 4-bromophenyl group, a key structural feature also present in the title compound.
| Compound | α-Amylase IC50 (µM) |
|---|---|
| Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Data for derivatives synthesized from this precursor showed IC50 values ranging from 7.06 to 58.66 µM |
| Acarbose (Standard) | Not explicitly stated in the same units, but derivatives were compared favorably. |
The findings from related heterocyclic systems suggest that the presence of the 4-bromophenyl group on a pyridine-fused imidazole-like core could be a valuable feature for the design of new antidiabetic agents. Further research is warranted to explore the specific α-amylase and α-glucosidase inhibitory potential of this compound.
Antiparasitic and Antiprotozoal Studies
Infections caused by protozoan parasites remain a significant global health issue, and the development of new, effective treatments is a priority. The imidazo[1,2-a]pyridine scaffold has been recognized as a "privileged structure" in medicinal chemistry, showing promise in the development of anti-infective agents, including those with antiprotozoal activity. nih.gov
While specific studies on the antiparasitic or antiprotozoal activity of this compound are limited, research on related fused heterocyclic systems indicates the potential of this chemical class. For instance, a series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles were synthesized and evaluated for their antiparasitic properties. nih.govnih.gov One derivative, with a 3-fluorophenyl substituent, was identified as a potent agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis, with EC50 values in the nanomolar range for both promastigote and amastigote stages. Another compound from the same study showed selective activity against Toxoplasma gondii. nih.govnih.gov These findings, although on a different heterocyclic core, highlight the potential of phenyl-substituted fused N-heterocycles in the discovery of new antiparasitic drug candidates. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group in the title compound, is a common feature in many biologically active molecules and may contribute to antiparasitic activity.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of 2-(4-bromophenyl)imidazo[1,2-a]pyridine and its derivatives.
Molecular Geometry Optimization
Theoretical studies using DFT have been employed to determine the optimized molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives. For instance, the molecular structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was found to be planar, with a very small dihedral angle of 0.62 (17)° between the phenyl ring and the imidazo[1,2-a]pyridine ring system. nih.gov This planarity is a common feature among many non-3-(substituted)imidazo[1,2-a]pyridinyl compounds, where the dihedral angles typically range from 0.7° to 12.5°, indicating near coplanarity of the ring systems. nih.gov In contrast, 3-(substituted)imidazo[1,2-a]pyridinyl compounds generally exhibit larger dihedral angles, ranging from 12.0° to 47.5°, which is attributed to steric hindrance. nih.gov
The optimization of molecular geometry is a crucial first step in computational analysis as it provides the most stable conformation of the molecule, which is then used for further calculations of its properties.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgnih.gov
For imidazo[1,2-a]pyridine derivatives, a high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a higher propensity to accept electrons. scirp.org A small HOMO-LUMO gap points to higher reactivity. researchgate.net Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have shown that the HOMO and LUMO energies can be systematically tuned by introducing different substituents, which in turn affects the electronic properties of the compounds. nih.gov
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Generic Imidazo[1,2-a]pyridine | -6.5 | -1.8 | 4.7 |
| Electron-donating substituent | -6.2 | -1.6 | 4.6 |
| Electron-withdrawing substituent | -6.8 | -2.1 | 4.7 |
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. scirp.org These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. scirp.org
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons.
These parameters are crucial for predicting the chemical behavior of compounds and for designing new molecules with desired reactivity profiles. scirp.org
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net
In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms of the 6-π electron conjugation and the oxygen atom are typically nucleophilic sites. scirp.org For other related pyrazoline compounds, the negative charge is often localized over carbonyl groups, while positive potential is found over the ring structures. nih.gov This information is vital for understanding intermolecular interactions and for predicting how a molecule will interact with biological targets. researchgate.net
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target. nih.gov
Prediction of Binding Affinities and Orientations
Molecular docking studies have been performed on various imidazo[1,2-a]pyridine derivatives to predict their binding affinities and orientations within the active sites of different protein targets. These studies are crucial for understanding the structure-activity relationships (SAR) of these compounds. nih.gov
For instance, a library of pyrazole (B372694)–imidazo[1,2‐α]pyridine conjugates was synthesized and their antibacterial activity was evaluated. researchgate.net Molecular docking studies of these compounds against DNA gyrase revealed strong binding affinities, with one compound exhibiting a binding affinity of -8.7 kcal/mol. researchgate.net Similarly, docking studies of imidazo[1,2-a]pyridine derivatives with AMP-activated protein kinase (AMPK) have shown hydrogen bonding interactions with key amino acid residues like Asn111 and Lys29 in the active site. nih.gov
In another study, phenothiazine-containing imidazo[1,2-a]pyridine derivatives were designed as inhibitors of microtubule affinity regulating kinase 4 (MARK4). nih.gov Molecular docking helped in understanding the binding mechanism and inhibitory potential of these compounds. nih.gov The binding affinities of imidazo[1,2-a]pyridine derivatives as ligands for detecting beta-amyloid plaques have also been investigated, showing high binding affinities with Ki values in the nanomolar range. nih.gov
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole–imidazo[1,2‐α]pyridine conjugate (16h) | DNA gyrase | -8.7 | researchgate.net |
| Imidazo[1,2-a]pyridine derivative | AMPK | Not specified | nih.gov |
| 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine | Beta-amyloid aggregates | Ki = 10 nM | nih.gov |
These computational predictions of binding affinities and orientations provide valuable insights for the rational design and optimization of new imidazo[1,2-a]pyridine-based compounds with enhanced biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies are crucial for drug discovery, establishing a link between a molecule's three-dimensional structure and its biological activity. For the imidazo[1,2-a]pyridine scaffold, computational models are extensively used to guide the design of more potent and selective therapeutic agents.
Researchers have employed techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling to analyze series of imidazo[1,2-a]pyridine derivatives. openpharmaceuticalsciencesjournal.com These models help identify the key structural features required for a specific biological activity, such as antimycobacterial or anticancer effects. openpharmaceuticalsciencesjournal.comresearchgate.net For instance, in the development of inhibitors for enzymes like Never in mitosis (NIMA) related kinase 2 (Nek2), which is overexpressed in many cancers, computational studies are vital. nih.govnih.gov
Molecular docking simulations are a cornerstone of these SAR studies. In this approach, the this compound molecule is computationally placed into the active site of a target protein. The simulation calculates the most likely binding pose and the strength of the interaction (binding affinity). By comparing the docking scores and binding modes of various derivatives, scientists can predict which structural modifications—such as altering substituents on the phenyl or pyridine (B92270) rings—will enhance binding and, consequently, biological activity. openpharmaceuticalsciencesjournal.comnih.gov These studies have revealed that the specific arrangement of atoms and functional groups in compounds like this compound is critical for their interaction with biological targets. nih.gov
Simulation of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. The synthesis of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, has been the subject of such theoretical investigations. researchgate.net
A common route to synthesize 2-substituted imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, such as 2-bromo-1-(4-bromophenyl)ethan-1-one. Theoretical simulations can model this process, which is generally understood to proceed via two main steps:
N-alkylation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion to form an N-phenacylpyridinium intermediate.
Cyclization: An intramolecular condensation reaction occurs, where the nitrogen of the pyridine ring attacks the carbonyl carbon, followed by dehydration to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
Other synthetic routes, such as multi-component reactions, have also been studied computationally. For example, the mechanism for a three-component reaction involving an aromatic aldehyde, 2-aminopyridine, and an isocyanide has been proposed. nanomaterchem.com The simulation suggests the initial formation of an imine intermediate from the aldehyde and 2-aminopyridine, which then undergoes cyclization with the isocyanide to yield the final product. nanomaterchem.com These simulations provide valuable insights that help chemists optimize reaction conditions, improve yields, and design new synthetic pathways. researchgate.netnanomaterchem.com
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective at predicting the spectroscopic properties of molecules, which can be used to confirm their identity and understand their electronic structure.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of IR spectra for molecules like this compound.
Theoretical calculations provide a predicted spectrum that can be compared directly with experimental data. For this compound, experimental ¹H NMR data shows characteristic signals for the protons on both the imidazopyridine core and the bromophenyl ring. tci-thaijo.org DFT calculations can reproduce these chemical shifts with a high degree of accuracy. This comparison is invaluable for confirming the regiochemistry of the product—for instance, verifying that the phenyl group is at the C2 position—and for assigning specific signals to the correct atoms within the molecule. mdpi.com Similarly, theoretical IR spectra can help assign the observed vibrational bands to specific functional groups and bond stretches within the molecule.
The imidazo[1,2-a]pyridine scaffold is known for its interesting photophysical properties, including strong fluorescence. ijrpr.com Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are used to predict and explain these properties.
These calculations can determine the energies of the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key factor that influences the molecule's absorption and emission wavelengths. mdpi.com TD-DFT can predict the electronic absorption spectra (UV-Vis), corresponding to the energy required to promote an electron from the ground state to an excited state. tum.de
Furthermore, these computational models can predict the fluorescence emission wavelengths, which arise from the electron returning from the excited state to the ground state. ijrpr.com Studies on various imidazo[1,2-a]pyridine derivatives have shown that substituents play a critical role in tuning these properties. Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com Theoretical predictions allow researchers to screen different derivatives computationally to identify candidates with desired photophysical properties, such as specific emission colors or high quantum yields, for applications in fields like organic light-emitting diodes (OLEDs) or biological imaging. mdpi.com
Materials Science and Photophysical Investigations
Applications in Organic Semiconductors and Sensors
The imidazo[1,2-a]pyridine (B132010) framework is a key component in the development of organic semiconductors. cymitquimica.com Its π-conjugated bicyclic system is advantageous for creating materials with desirable electronic properties. researchgate.net Derivatives of 2-(4-bromophenyl)imidazo[1,2-a]pyridine are utilized in the synthesis of sophisticated pyridine-3,5-dicarbonitriles, which are explored as electron-transporting organic semiconductors. nih.gov These materials often exhibit long-lived emissions, a crucial property for applications in optoelectronic devices. nih.gov
Furthermore, the imidazo[1,2-a]pyridine scaffold has been functionalized to create fluorescent probes for detecting metal ions. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent sensor for Hg2+ ions, demonstrating the versatility of this chemical family in sensor applications. rsc.org The design of such probes often leverages the inherent photophysical properties of the imidazo[1,2-a]pyridine core, which can be modulated by the introduction of specific functional groups. rsc.org The development of these materials is also relevant for applications such as biomarkers and photochemical sensors. researchgate.netsci-hub.se
Luminescence and Fluorescence Studies
Imidazo[1,2-a]pyridine derivatives are known for their intense luminescence, typically in the blue and purple regions of the electromagnetic spectrum when excited by UV light. researchgate.netsci-hub.se The photophysical properties of these compounds, including their potential for high fluorescence quantum yields, make them a subject of extensive research. acs.orgnih.gov
The electronic absorption spectra of imidazo[1,2-a]pyridine derivatives generally show multiple absorption bands. For example, some derivatives exhibit two main absorption bands, one in the 300–320 nm range and another centered around 360–380 nm. unito.it The molar extinction coefficients are often higher for the band at lower wavelengths. unito.it The emission spectra are characterized by large Stokes shifts, which is a desirable feature for fluorescent materials. unito.it
Table 1: Electronic Absorption and Emission Properties of Selected Imidazo[1,5-a]pyridine (B1214698) Derivatives in Acetonitrile and Water. unito.it
| Compound | λabs (nm) CH3CN | λabs (nm) H2O | log ε CH3CN | log ε H2O | λem (nm) CH3CN | λem (nm) H2O | ϕ % CH3CN | ϕ % H2O | τ (ns) |
|---|---|---|---|---|---|---|---|---|---|
| 1a | 305, 374 | - | 4.37, 3.90 | - | 479 | 475 | 38 | 27 | 7.5 |
| 2b | 465, 438 | - | 4.35, 4.45 | - | - | - | - | - | - |
Data for compound 1a is from reference unito.it, and data for compound 2b is from reference unito.it.
Certain derivatives of imidazo[1,2-a]pyridine, particularly those with a 2-(2′-hydroxyphenyl) substituent, can undergo excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the imidazo[1,2-a]pyridine core in the excited state. nih.gov This phenomenon leads to the formation of an excited tautomer that can deactivate through non-radiative pathways, often resulting in quenched fluorescence. nih.gov However, in some cases, ESIPT can lead to dual fluorescence or very large Stokes shifts, with emission observed in the blue-green-yellow region in the solid state. acs.orgnih.gov The ESIPT process is a key factor in designing fluorescent materials with switchable emission, as protonation of the ring can inhibit ESIPT and "turn on" fluorescence. nih.gov
The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to the nature and position of substituents on the core structure, as well as the surrounding environment. nih.govresearchgate.net Electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby affecting the absorption and emission wavelengths, quantum yields, and excited-state lifetimes. nih.govnih.gov For instance, introducing different substituents at the C6 position of the imidazo[1,2-a]pyridine core can tune the emission from the near-UV to the deep-blue region. nih.gov
The polarity of the solvent also plays a crucial role. Solvatochromism, a change in the color of the emission with solvent polarity, is observed in some derivatives, indicating a change in the dipole moment upon excitation. This sensitivity to the environment makes these compounds promising candidates for use as fluorescent probes. nih.gov
By strategically modifying the chemical structure of this compound, it is possible to create a range of color-tunable fluorophores. The introduction of various substituents allows for fine-tuning of the emission color across the visible spectrum. nih.gov This tunability is essential for applications in areas such as organic light-emitting diodes (OLEDs), bioimaging, and sensing. researchgate.net For example, V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been synthesized that exhibit emissions from near-UV to deep-blue. nih.gov
Cyclometalated Complexes for Luminescent Materials
The this compound scaffold can be used as a ligand in the formation of cyclometalated complexes with transition metals like iridium(III). rsc.org These complexes often exhibit strong luminescence with broad emission bands. The photophysical properties of these organometallic complexes, such as their absorption and emission characteristics, can be tailored by modifying the ligands. rsc.org For instance, iridium(III) complexes with substituted bipyridine and terpyridine ligands have shown strong metal-to-ligand charge transfer (MLCT) absorption and emission in the visible range, making them suitable for applications in luminescent materials and as photosensitizers. rsc.org
Bioimaging and Chemosensing Applications
The inherent fluorescent properties of the imidazo[1,2-a]pyridine core have established it as a privileged scaffold in the development of sophisticated fluorescent probes. researchgate.netnih.gov This structural motif is central to the design of molecules for bioimaging and the chemosensing of various analytes, including metal ions and other biologically significant molecules. nih.gov While research on the specific compound this compound in these applications is not extensively detailed, numerous studies on closely related derivatives highlight the potential of this chemical family. These derivatives leverage fluorescence mechanisms like photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET) to achieve high sensitivity and selectivity. nih.gov
Chemosensing of Metal Ions
Derivatives of the imidazo[1,2-a]pyridine scaffold have been engineered as highly effective chemosensors for detecting heavy metal ions, which are significant environmental and biological concerns. nih.gov
A noteworthy example is a fluorescent sensor based on a fused imidazo[1,2-a]pyridine system, which demonstrates selective detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions in aqueous environments. nih.govrsc.org This probe exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺. nih.gov The selectivity for these ions was maintained even in the presence of other competing cations. rsc.org The limit of detection (LOD) for Fe³⁺ was determined to be 4.0 parts per billion (ppb), while the LOD for Hg²⁺ was even lower at 1.0 ppb. nih.govrsc.org
In another study, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the naked-eye detection of Hg²⁺. rsc.org This probe, which operates through a spirolactam ring-opening mechanism upon binding to Hg²⁺, is highly selective and functions effectively over a broad pH range of 5.0 to 11.0. Its practical applicability was demonstrated through the creation of paper-based test strips for detecting Hg²⁺ in water samples. rsc.org
| Probe Derivative | Analyte(s) | Detection Limit | Fluorescence Response | Ref. |
| Fused Imidazo[1,2-a]pyridine Probe ("Sensor 5") | Fe³⁺ | 4.0 ppb | Turn-on | nih.govrsc.org |
| Fused Imidazo[1,2-a]pyridine Probe ("Sensor 5") | Hg²⁺ | 1.0 ppb | Turn-off | nih.govrsc.org |
| Imidazo[1,2-a]pyridine-functionalized Xanthene Probe | Hg²⁺ | Not specified | Turn-on | rsc.org |
| 2-(pyren-1-yl)imidazo[1,2-a]pyridine (IMP-Py) | DCNP* | 16.9 nM | Not specified | researchgate.net |
*Diethylcyanochlorophosphonate, a nerve agent mimic.
Bioimaging in Living Cells
The utility of these fluorescent probes extends to visualizing analytes within biological systems. The low cytotoxicity of many imidazo[1,2-a]pyridine derivatives makes them suitable for imaging in living cells. rsc.org
The same fused imidazo[1,2-a]pyridine probe used for ion detection in solutions was successfully applied to detect Fe³⁺ and Hg²⁺ within living HeLa cells, showcasing its capability for intracellular sensing through fluorescence enhancement signaling. nih.govrsc.org Similarly, the imidazo[1,2-a]pyridine-functionalized xanthene probe was employed for fluorescence imaging of Hg²⁺ in HeLa cells, confirming its biocompatibility and utility in cellular environments. rsc.org
Beyond metal ions, other derivatives have been designed for different bioimaging targets. For instance, a 2-phenylimidazo[1,2-a]pyridine-based probe was developed for the selective detection of a nerve agent simulant, with mechanistic studies indicating its potential for use in cellular imaging. researchgate.net Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized to create radiotracers, such as a carbon-11 (B1219553) labeled derivative designed as a potential probe for positron emission tomography (PET) imaging to target the PI3K/mTOR pathway in cancer. nih.gov
| Probe Derivative/Application | Target/Analyte | Cell Line | Imaging Technique | Ref. |
| Fused Imidazo[1,2-a]pyridine Probe ("Sensor 5") | Fe³⁺, Hg²⁺ | HeLa | Fluorescence Imaging | nih.govrsc.org |
| Imidazo[1,2-a]pyridine-functionalized Xanthene Probe | Hg²⁺ | HeLa | Fluorescence Imaging | rsc.org |
| Carbon-11 Labeled Imidazo[1,2-a]pyridine Derivative | PI3K/mTOR | Cancer | PET Imaging (Potential) | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the Bromophenyl Substituent on Biological Activity
The presence of a halogenated phenyl ring at the C2-position of the imidazo[1,2-a]pyridine (B132010) scaffold is a critical determinant of its biological activity. The 4-bromophenyl substituent, in particular, has been shown to confer specific and potent interactions with various biological targets.
Research into ligands for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, has highlighted the importance of this substitution. A study developing Aβ aggregate-specific ligands prepared 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo derivative. In vitro binding assays demonstrated that the bromo derivative competed effectively for binding sites on Aβ aggregates, showing a high binding affinity (Kᵢ = 10 nM) researchgate.net. This indicates that the electronic properties and size of the bromine atom on the phenyl ring contribute favorably to the interaction with amyloid structures.
Furthermore, the significance of a halogen at the para-position of the C2-phenyl ring is underscored in studies on peripheral benzodiazepine (B76468) receptors (PBR). Research on a series of 2-phenylimidazo[1,2-a]pyridineacetamides revealed that the presence of a chlorine atom at the para-position of the phenyl ring is a crucial feature for high binding affinity and selectivity for PBR nih.gov. While this study used a chloro-substituent, the similar electronic and steric properties of halogens suggest that the bromo-substituent in 2-(4-Bromophenyl)imidazo[1,2-a]pyridine likely plays a comparable role in directing its binding. Analogously, derivatives with a 4-fluorophenyl group at the same position have been shown to possess potent anticonvulsant activity researchgate.net.
The utility of the this compound structure as a foundational element for developing new therapeutic agents is also evident in its use as a synthetic intermediate . For instance, it has been used as a starting material in the synthesis of novel pyrazole (B372694) derivatives with potential anti-breast cancer activity rdd.edu.iq.
Table 1: Impact of C2-Phenyl Halogenation on Biological Activity
| Compound/Derivative | Substituent | Biological Target/Activity | Finding | Reference |
|---|---|---|---|---|
| IMPY-related derivative | 2-(4-Bromophenyl) | β-amyloid aggregates | High binding affinity (Kᵢ = 10 nM) | researchgate.net |
| 2-Phenylimidazo[1,2-a]pyridineacetamides | 2-(4-Chlorophenyl) | Peripheral Benzodiazepine Receptors (PBR) | Crucial for high affinity and selectivity | nih.gov |
Role of the Imidazo[1,2-a]pyridine Core in Enhancing Efficacy
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in compounds exhibiting a wide array of biological activities and its presence in several marketed drugs, including Zolpidem, Alpidem, and Zolimidine. nih.govresearchgate.netnih.gov Its therapeutic versatility makes it a key building block in drug discovery. nih.govchemrxiv.org
The efficacy of this core is partly attributed to its structural similarity to naturally occurring purines, such as adenine (B156593) and guanine. researchgate.net This resemblance allows imidazo[1,2-a]pyridine derivatives to interact with a diverse range of biological targets, including enzymes and receptors, that would typically bind purines. researchgate.net This inherent bioactivity has led to the development of derivatives with a broad spectrum of pharmacological effects, including:
Anticancer researchgate.netresearchgate.net
Antiviral researchgate.netnih.gov
Anti-inflammatory chemrxiv.orgresearchgate.net
Antimicrobial and Antifungal nih.govresearchgate.net
Antitubercular nih.govresearchgate.net
The fused heterocyclic system provides a rigid and chemically stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. researchgate.net The discovery of its role as a positive allosteric modulator of GABA-A receptors was one of the first identified bioactivities, paving the way for extensive investigation into its therapeutic potential. researchgate.net The unique structure of the imidazo[1,2-a]pyridine core serves as a versatile scaffold suitable for the discovery of novel therapeutic agents, including covalent inhibitors for treating intractable cancers. rsc.org
Influence of Substituent Pattern on Biological Targets
The biological activity of the imidazo[1,2-a]pyridine scaffold can be precisely modulated by the nature and position of its substituents. Altering the substitution pattern allows for the optimization of potency and selectivity toward specific biological targets.
Substitution at C2: The substituent at the C2-position has a profound effect on the molecule's activity. As discussed, a 2-(4-halophenyl) group is often associated with affinity for neuronal receptors and anticonvulsant properties. nih.govresearchgate.net However, the nature of the C2-substituent can also strongly influence other activities, such as antiviral efficacy against human cytomegalovirus (HCMV). nih.gov
Substitution at C3: Functionalization at the C3-position has been explored for different therapeutic applications. For example, new imidazo[1,2-a]pyridines with various thioether side chains at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties. nih.govnih.gov
Substitution at C6 and C8: The substitution pattern on the pyridine (B92270) ring of the scaffold is particularly critical for directing activity towards specific receptor subtypes. Studies on ligands for benzodiazepine receptors have shown that substituents at the C6 and C8 positions are key determinants of selectivity. N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with substitutions at the C6 position displayed varying selectivity for central (CBR) versus peripheral (PBR) benzodiazepine receptors. nih.gov Strikingly, the introduction of substituents at both the C6 and C8 positions resulted in compounds that were over 1000-fold more selective for PBR than CBR. nih.gov Further research confirmed that lipophilic substituents at the C8-position of 2-phenylimidazo[1,2-a]pyridineacetamides are crucial for high binding affinity and selectivity for PBR. nih.gov
This demonstrates that a systematic exploration of the substituent pattern on the imidazo[1,2-a]pyridine core is a powerful strategy for developing targeted therapeutic agents.
Table 2: Influence of Substituent Position on Biological Target
| Position(s) of Substitution | Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|
| C2 | Antiviral (HCMV) | Strongly influenced by the nature of the C2 substituent. | nih.gov |
| C3 | Anti-ulcer | 3-substituted derivatives showed good cytoprotective properties. | nih.gov |
| C6 | Benzodiazepine Receptors | Governs selectivity between central (CBR) and peripheral (PBR) types. | nih.gov |
| C6 and C8 | Peripheral Benzodiazepine Receptors (PBR) | Disubstituted compounds were highly selective for PBR over CBR. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents
The imidazo[1,2-a]pyridine (B132010) core is a cornerstone in the development of new drugs, with several compounds already on the market for various conditions. nanobioletters.comijrpr.com The versatility of this scaffold allows for the fine-tuning of its biological activity, leading to the investigation of its derivatives against a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. chemicalbook.com
Derivatives of the IP scaffold have shown significant promise as targeted anticancer agents. chemicalbook.com For instance, researchers have successfully utilized the imidazo[1,2-a]pyridine backbone to create covalent inhibitors of KRAS G12C, a mutated protein implicated in several intractable cancers. nih.gov Other studies have focused on developing potent inhibitors for kinases like Nek2, which are involved in cell cycle progression, leading to compounds that effectively induce cancer cell cycle arrest and apoptosis. cymitquimica.com The IP structure is also being explored for its ability to inhibit key pathways like PI3K/mTOR and Akt/mTOR, which are crucial for cancer cell growth and survival. chemicalbook.com
In the realm of infectious diseases, the IP scaffold is a key component in the search for new treatments for tuberculosis (TB), particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. uni.lu Certain N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, where the lead compound featured a 4-bromo substituent, have demonstrated potent activity against Mycobacterium tuberculosis. chemicalbook.com These compounds are believed to target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is vital for the bacterium's energy production. uni.luchemicalbook.com
Furthermore, research has identified IP derivatives as potential agonists for the human Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a significant role in liver functions such as metabolism and detoxification. sigmaaldrich.com This opens up possibilities for treating metabolic and liver diseases. sigmaaldrich.com
Table 1: Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Molecular Target | Example/Derivative Class | Reference |
|---|---|---|---|
| Anticancer | KRAS G12C | Covalent imidazo[1,2-a]pyridine inhibitors | nih.gov |
| Anticancer | Nek2 Kinase | MBM-55 | cymitquimica.com |
| Anticancer | PI3K/mTOR, Akt/mTOR | Various IP derivatives | chemicalbook.com |
| Antituberculosis | QcrB | Imidazo[1,2-a]pyridine-3-carboxamides | uni.luchemicalbook.com |
| Metabolic/Liver Disease | Constitutive Androstane Receptor (CAR) | 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | sigmaaldrich.com |
Exploration of New Catalytic Methods for Sustainable Synthesis
The classical synthesis of imidazo[1,2-a]pyridines often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds, which can have drawbacks such as harsh reaction conditions and the use of toxic reagents. nanobioletters.comijrpr.com Recognizing these limitations, researchers are actively exploring new catalytic methods that are more sustainable, efficient, and environmentally friendly.
One promising approach is the use of microwave-assisted organic synthesis. A straightforward method for producing imidazo[1,2-a]pyridines utilizes phosphotungstic acid (HPW) as an inexpensive and non-toxic Brønsted acid catalyst in ethanol (B145695) under microwave heating. nih.gov This green methodology features a low catalyst loading, rapid reaction times (as short as 30 minutes), and provides high yields of the desired products. nih.gov
Heterogeneous catalysis offers another avenue for sustainable synthesis. The use of copper silicate (B1173343) as an efficient and, crucially, reusable catalyst has been reported for the synthesis of IP derivatives from 2-aminopyridines and substituted phenacyl bromides. ijrpr.com This method boasts advantages like short reaction times, the use of less hazardous solvents, and high product yields, with the added benefit of being scalable for large-scale production. ijrpr.com
Photochemical methods, which use light to drive chemical reactions, are also emerging as an eco-compatible strategy. organic-chemistry.org These techniques can be employed for various functionalizations of the imidazo[1,2-a]pyridine core. Additionally, novel catalytic systems involving metals like rhodium for C-H functionalization and copper for aerobic oxidative cyclizations are expanding the toolkit for synthesizing complex IP derivatives under milder conditions. aobchem.comrsc.org
Table 2: Comparison of Novel Synthesis Methods for Imidazo[1,2-a]pyridines
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Phosphotungstic Acid (HPW), Ethanol | Environmentally benign, fast, high yields, low catalyst loading | nih.gov |
| Heterogeneous Catalysis | Copper Silicate | Reusable catalyst, short reaction time, high yield, scalable | ijrpr.com |
| Photochemical Synthesis | Visible light, photocatalysts | Eco-compatible, novel functionalizations | organic-chemistry.org |
| C-H Functionalization | Rhodium(III) catalyst | Access to complex, functionalized naphtho-fused derivatives | aobchem.com |
Advanced Materials for Optoelectronic Applications
The imidazo[1,2-a]pyridine scaffold possesses inherent photophysical properties that make it an attractive candidate for applications in advanced materials, particularly in the field of optoelectronics. The π-conjugated bicyclic structure gives rise to fluorescence, which can be tuned by adding different substituents. ijrpr.com For example, substitution with phenyl groups at the C2 position, as seen in 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, is known to enhance the fluorescence yield. ijrpr.com
This luminescent behavior is of great interest for the development of Organic Light-Emitting Diodes (OLEDs). ijrpr.com Researchers have designed bipolar deep-blue fluorescent emitters by using the imidazo[1,2-a]pyridine moiety as an electron acceptor. nih.gov OLEDs fabricated with these materials have demonstrated high external quantum efficiencies and stable performance, highlighting the potential of the IP core in solid-state lighting technologies. nih.gov The specific compound this compound is noted to have a maximum UV absorbance (λmax) at 324 nm in ethanol. nih.gov
The potential of this compound in this field is further underscored by its classification by chemical suppliers as a building block for small molecule semiconductors. chemicalbook.com This suggests its utility in creating organic electronic components beyond OLEDs, such as in organic solar cells or field-effect transistors, where its defined electronic properties and potential for forming organized solid-state structures are highly valuable.
Integration of Computational and Experimental Approaches for Drug Discovery
The discovery and development of new drugs is a long and costly process. The integration of computational methods with experimental validation offers a powerful strategy to streamline this pipeline. These in-silico techniques are increasingly being applied to the imidazo[1,2-a]pyridine scaffold to accelerate the identification and optimization of new therapeutic agents.
Molecular docking is a widely used computational tool that predicts how a small molecule, such as a derivative of this compound, might bind to a specific biological target, like an enzyme or receptor. This approach has been instrumental in the structure-based design of novel Nek2 inhibitors and in studying how IP derivatives interact with SARS-CoV-2 proteins. cymitquimica.com By visualizing these interactions, chemists can rationally design molecules with improved potency and selectivity.
Beyond simple docking, a range of computational procedures are employed. Virtual screening allows for the rapid evaluation of large libraries of virtual compounds against a target, prioritizing a smaller, more manageable set for actual synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate chemical structure with biological activity. Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures. The combination of these computational predictions with experimental data from cellular and biochemical assays creates an efficient, iterative cycle for drug development. nih.govcymitquimica.com
Q & A
Basic Research Questions
Q. What are common synthetic strategies for functionalizing the C-3 position of 2-(4-bromophenyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The C-3 position can be modified via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot reaction, enabling regioselective acetylation (yielding 38 derivatives in one study) . Alternatively, nucleophilic substitution with isothiouronium salts introduces thioalkyl groups, though this approach may require optimization for yield . Radical-based strategies using transition metal catalysis or photocatalysis are also viable for C–H bond functionalization .
Q. How can researchers characterize newly synthesized imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Standard techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent placement and purity .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve crystal structures and analyze regioselectivity (e.g., morpholine-substituted derivatives in COX-2 studies) .
- Computational modeling (e.g., ligand-GABA receptor docking) to predict binding interactions .
Q. What biological targets are commonly associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Key targets include:
- COX-2 enzymes : Substitution at C-3 with morpholine or phenylamino groups enhances selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
- GABA receptors : Acetylated derivatives show predicted binding in computational models .
- Anti-inflammatory pathways : In vivo models demonstrate efficacy in pro-fibrotic and inflammatory diseases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the therapeutic profile of this compound derivatives?
- Methodological Answer :
- Substituent screening : Test substituents at C-3 (e.g., Mannich bases, phenylamino groups) for effects on potency and selectivity. For COX-2 inhibition, bulky groups like morpholine improve selectivity over COX-1 .
- Pharmacophore mapping : Use computational tools to identify critical binding motifs (e.g., hydrophobic interactions at C-3) .
- In vivo validation : Prioritize derivatives with >200-fold selectivity indices for preclinical testing .
Q. What strategies address contradictory data in biological assays (e.g., lack of antibacterial activity in thiosubstituted derivatives)?
- Methodological Answer :
- Mechanistic reevaluation : Confirm target engagement via enzymatic assays (e.g., MIC vs. bacterial growth kinetics) .
- Structural diversification : Explore alternative substitution patterns (e.g., C-2 vs. C-3) or hybrid scaffolds (e.g., imidazo-oxadiazoles) to overcome resistance .
- Off-target profiling : Use proteomics or transcriptomics to identify unintended interactions .
Q. How can radical reactions be leveraged for regioselective functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer :
- Transition metal catalysis : Copper-catalyzed selenylation with selenium powder enables C–Br/C–H bond cleavage under ligand-free conditions .
- Photocatalysis : Visible-light-driven reactions facilitate C-3 acylation or arylation without harsh reagents .
- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to confirm radical intermediates in reaction pathways .
Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Murine models : Test compounds in LPS-induced inflammation or fibrosis models, monitoring cytokine levels (e.g., TNF-α, IL-6) .
- Dosage optimization : Use pharmacokinetic studies to determine bioavailability and tissue distribution (e.g., plasma half-life, CNS penetration) .
- Toxicity screening : Assess hepatic/renal function and hematological parameters to rule off off-target effects .
Methodological Considerations
Q. How can computational tools guide the design of imidazo[1,2-a]pyridine-based inhibitors?
- Answer :
- Docking simulations : Use software like AutoDock to predict binding poses with target proteins (e.g., IGF-1 receptor tyrosine kinase) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity .
- Reaction coordinate analysis : Optimize synthetic conditions (e.g., AlCl₃ loading) using DFT calculations .
Q. What are best practices for optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) in imidazo[1,2-a]pyridine synthesis?
- Answer :
- Boronic acid selection : Prioritize electron-deficient aryl boronic acids for enhanced reactivity (e.g., 4-cyanophenyl derivatives) .
- Solvent systems : Use dioxane/water mixtures (4:1) for improved solubility and reaction efficiency .
- Catalyst screening : Test Pd(PPh₃)₄ or XPhos-based catalysts for challenging substrates .
Tables
Table 1 : Impact of C-3 Substituents on COX-2 Inhibition
| Substituent at C-3 | IC₅₀ (COX-2, µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| Morpholine | 0.07 | 217.1 |
| Phenylamino | 0.12 | 98.4 |
| Methylsulfonyl | 0.45 | 45.6 |
Table 2 : Synthetic Methods for C-3 Functionalization
| Method | Conditions | Yield Range | Key Applications |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (cat.), CH₃COCl, rt | 60–85% | Acetylated probes for GABA studies |
| Radical Selenylation | CuI, Se powder, air, 100°C | 70–90% | Selenophene-fused derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 75–95% | Boronic acid-based diversification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
